molecular formula C20H25NO6 B11151044 6-({2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid

6-({2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid

Cat. No.: B11151044
M. Wt: 375.4 g/mol
InChI Key: AVZXMDYUSXVSHG-UHFFFAOYSA-N
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Description

6-({2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-yl with acetic acid derivatives. . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing automated reactors to ensure consistent product quality. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-({2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted coumarin derivatives.

Scientific Research Applications

6-({2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-({2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 6-({2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid apart is its unique combination of the coumarin core with a hexanoic acid moiety, which enhances its solubility and reactivity. This structural uniqueness allows for a broader range of applications in various scientific fields.

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

6-[2-(4-ethyl-2-oxochromen-7-yl)oxypropanoylamino]hexanoic acid

InChI

InChI=1S/C20H25NO6/c1-3-14-11-19(24)27-17-12-15(8-9-16(14)17)26-13(2)20(25)21-10-6-4-5-7-18(22)23/h8-9,11-13H,3-7,10H2,1-2H3,(H,21,25)(H,22,23)

InChI Key

AVZXMDYUSXVSHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCCCCCC(=O)O

Origin of Product

United States

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